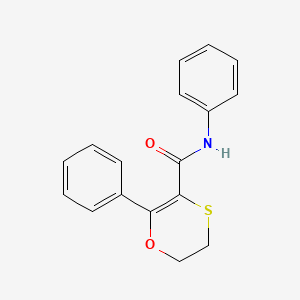
3-(3,4-Dimethyl-1-sulfanylidene-1H-1lambda~5~-phosphol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(3,4-Dimethyl-1-sulfanylidene-1H-1lambda~5~-phosphol-1-yl)propanenitrile typically involves multiple steps, including the formation of the phosphol ring and the introduction of the sulfanylidene and propanenitrile groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures .
Chemical Reactions Analysis
3-(3,4-Dimethyl-1-sulfanylidene-1H-1lambda~5~-phosphol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,4-Dimethyl-1-sulfanylidene-1H-1lambda~5~-phosphol-1-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethyl-1-sulfanylidene-1H-1lambda~5~-phosphol-1-yl)propanenitrile involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 3-(3,4-Dimethyl-1-sulfanylidene-1H-1lambda~5~-phosphol-1-yl)propanenitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione: Known for its distinct sulfanylidene group.
This compound: Shares the phosphol group but differs in other structural aspects.
Properties
CAS No. |
61213-95-4 |
|---|---|
Molecular Formula |
C9H12NPS |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
3-(3,4-dimethyl-1-sulfanylidene-1λ5-phosphol-1-yl)propanenitrile |
InChI |
InChI=1S/C9H12NPS/c1-8-6-11(12,5-3-4-10)7-9(8)2/h6-7H,3,5H2,1-2H3 |
InChI Key |
JGMVPFNYITZHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CP(=S)(C=C1C)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzylsulfanyl)methyl]-4-tert-butylphenol](/img/structure/B14575320.png)

![[(4-Ethenylphenyl)methylidene]propanedioic acid](/img/structure/B14575349.png)



![Methoxy(dimethyl)[1-phenyl-2-(trimethylsilyl)ethyl]silane](/img/structure/B14575378.png)






![(1R)-1,6,6-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14575418.png)
